molecular formula C11H18F3NO4 B8030172 tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8030172
M. Wt: 285.26 g/mol
InChI Key: VOKHXMWJEAGUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound with the molecular formula C12H18F3NO3 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and an oxazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and other biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, such as improved bioavailability and target specificity.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
  • Spiroindole and spirooxindole derivatives

Comparison: Compared to similar compounds, tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate stands out due to its unique oxazepane ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(16)15-4-5-18-7-10(17,6-15)11(12,13)14/h17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKHXMWJEAGUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.